2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and sleep.
Mecanismo De Acción
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide is a selective antagonist of the orexin-1 receptor. This receptor is primarily located in the hypothalamus and is involved in the regulation of wakefulness and sleep. The binding of orexin neuropeptides to this receptor promotes wakefulness, while the blockade of this receptor induces sleep. By antagonizing the orexin-1 receptor, 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide promotes sleep and may have therapeutic potential in sleep disorders.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide has been shown to induce sleep in preclinical studies. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are attributed to the selective antagonism of the orexin-1 receptor by 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The selective antagonism of the orexin-1 receptor by 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, there are some limitations to its use in lab experiments. The compound may have off-target effects, and its pharmacokinetic properties may vary across different species and experimental conditions. Additionally, the compound's solubility and stability may pose challenges in formulation and storage.
Direcciones Futuras
There are several future directions for research on 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide. One area of interest is the development of more potent and selective orexin-1 receptor antagonists. Another area of research is the investigation of the compound's therapeutic potential in various neurological and psychiatric disorders, including sleep disorders, obesity, addiction, and depression. Additionally, the compound's pharmacokinetic properties and safety profile need to be further characterized to facilitate its translation into clinical applications.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide involves several steps. The first step is the preparation of 2-amino-5-bromo-4-methylbenzoic acid, which is then converted to 2-amino-5-bromo-4-methylbenzamide. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-5-bromo-4-methylbenzamide. Further reaction with cyclopropylmethylamine and propylamine yields the final product, 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide.
Aplicaciones Científicas De Investigación
The orexin-1 receptor has been implicated in various physiological processes, including the regulation of sleep-wake cycles, feeding behavior, and reward processing. The selective antagonism of this receptor has been studied as a potential treatment for sleep disorders, obesity, addiction, and other neurological and psychiatric disorders. 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide has shown promising results in preclinical studies, and its therapeutic potential is being further investigated.
Propiedades
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-(1-propylcyclopropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-7-17(8-9-17)18-16(20)13-19-10-11-21-15-6-4-3-5-14(15)12-19/h3-6H,2,7-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZIPCCIPYZHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)NC(=O)CN2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.